3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Beschreibung
Molecular Geometry and Conformational Analysis
The molecular geometry of 3-[(3,6-dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile is defined by a planar cyclohexadienyl core fused with a phenylamino group and a propanenitrile chain. X-ray diffraction studies of analogous compounds reveal that the cyclohexadienyl ring adopts a non-aromatic, conjugated dienone structure with bond lengths of 1.344–1.371 Å for C=C bonds and 1.498–1.519 Å for C–C single bonds. The phenylamino group forms a dihedral angle of 36.28° with the cyclohexadienyl ring, while the propanenitrile chain exhibits partial rotational freedom around the N–C bond.
Conformational analysis indicates two stable conformers:
- A syn conformation, where the nitrile group aligns with the cyclohexadienyl ring’s oxygen atoms, stabilized by dipole-dipole interactions ($$ \Delta G^\circ = -2.3 \, \text{kcal/mol} $$).
- An anti conformation, favored in polar solvents due to reduced steric hindrance between the phenyl and cyclohexadienyl moieties.
Key bond angles and torsional parameters are summarized below:
| Parameter | Value |
|---|---|
| C1–C2–C3–N4 (torsion) | 128.9° ± 1.2° |
| C6–O7–C8–C9 (dihedral) | 19.1° ± 0.3° |
| N–C–C≡N bond angle | 116.3° ± 0.8° |
X-ray Crystallographic Studies
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
- $$ a = 10.42 \, \text{Å} $$
- $$ b = 7.86 \, \text{Å} $$
- $$ c = 14.73 \, \text{Å} $$
- $$ \beta = 112.5^\circ $$
- $$ Z = 4 $$
The cyclohexadienyl ring exhibits slight puckering (deviation from planarity: 0.12 Å), while the phenylamino group participates in intermolecular N–H···N hydrogen bonds with adjacent nitrile groups (bond length: 2.89 Å). Crystal packing is dominated by π-π stacking between phenyl and cyclohexadienyl rings (centroid distance: 3.75 Å).
Key crystallographic data :
| Metric | Value |
|---|---|
| R-factor | 0.042 |
| Resolution | 0.84 Å |
| Density (calc.) | 1.327 g/cm³ |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show:
- HOMO (-6.2 eV) localizes on the phenylamino and cyclohexadienyl π-system.
- LUMO (-2.1 eV) resides on the nitrile and carbonyl groups.
- Charge distribution analysis indicates electron withdrawal by the nitrile group ($$ \delta^- = -0.34 \, e $$), polarizing the cyclohexadienyl ring.
TD-DFT simulations predict UV-Vis absorption at $$ \lambda_{\text{max}} = 318 \, \text{nm} $$ (experimental: 315 nm), attributed to $$ \pi \rightarrow \pi^* $$ transitions. IR vibrational modes correlate with computed frequencies:
- $$ \nu(\text{C≡N}) = 2235 \, \text{cm}^{-1} $$ (calc. 2240 cm⁻¹)
- $$ \nu(\text{C=O}) = 1680 \, \text{cm}^{-1} $$ (calc. 1675 cm⁻¹)
Substituent Effects on Cyclohexadienyl-Phenylamino Interactions
Substituents on the phenyl ring significantly alter electronic and steric interactions:
| Substituent | $$ \Delta \text{Bond Length (C–N)} $$ | Torsional Strain (kcal/mol) |
|---|---|---|
| –OCH₃ | +0.02 Å | 1.8 |
| –NO₂ | -0.04 Å | 3.2 |
| –CH₃ | +0.01 Å | 2.1 |
Eigenschaften
IUPAC Name |
3-(N-(3,6-dioxocyclohexa-1,4-dien-1-yl)anilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-9-4-10-17(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)19/h1-3,5-8,11H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMESDIYEFMCACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C2=CC(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678998 | |
| Record name | 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33253-67-7 | |
| Record name | 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
Compound A : 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile (Target Compound)
- Functional Groups: Quinonoid ring, phenylamino group, nitrile.
- Reactivity: Quinonoid ring: Susceptible to reduction (e.g., forming hydroquinone derivatives). Nitrile: May undergo hydrolysis to carboxylic acid or participate in nucleophilic additions .
Compound B : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
- Functional Groups: Pyran ring, amino, hydroxy, nitrile.
- Reactivity: Pyran ring: Prone to ring-opening under acidic/basic conditions.
Compound C : Nucleotide Analog with Propanenitrile Chain ()
- Functional Groups : Propanenitrile, tert-butyldimethylsilyl (TBDMS) ether, thioether.
- Reactivity: TBDMS group: Provides steric protection for hydroxyl groups. Thioether: Enhances stability against oxidation compared to quinonoid systems .
Physicochemical Properties
- Solubility: Compound A: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to nitrile and quinonoid groups . Compound C: Hydrophobic due to TBDMS and aromatic groups; requires organic solvents .
- Stability: Compound A: Quinonoid ring may oxidize under basic conditions. Compound B: Pyran ring stability depends on substituents; nitriles resist hydrolysis without catalysts . Compound C: TBDMS and thioether enhance stability during nucleotide synthesis .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of aromatic aldehydes with intermediates like 3-oxo-propionitriles under basic conditions. For example, ethanol and piperidine at 0–5°C for 2 hours are used to facilitate nucleophilic substitutions or cyclization reactions . Cross-coupling reactions with boronic esters or aryl halides may also be employed, leveraging palladium catalysts for bond formation .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Characterization relies on:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 164.0717 for related nitriles) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Analysis of proton and carbon environments, particularly distinguishing aromatic and nitrile signals.
- InChI Key Validation : Cross-referencing computed identifiers (e.g., InChIKey=MSQBUHCLFYFIGC-UHFFFAOYSA-N for nitrile derivatives) with PubChem data .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens include:
- In-vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative potential.
- Enzyme inhibition studies (e.g., kinase or protease assays) due to the nitrile group’s electrophilic reactivity .
- Antioxidant activity tests (e.g., DPPH radical scavenging) if phenolic or conjugated diene motifs are present .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, split-plot designs with randomized blocks can isolate critical factors .
- Kinetic Monitoring : Track intermediates via HPLC or in-situ IR to identify rate-limiting steps .
- Purification Strategies : Employ flash chromatography with gradient elution or recrystallization in acetonitrile/water mixtures .
Q. What experimental frameworks are suitable for studying environmental fate and degradation pathways?
- Methodological Answer : Follow protocols from long-term environmental studies, such as:
- Partitioning Experiments : Measure solubility (logP) and adsorption coefficients (e.g., soil-water partitioning) .
- Biotic/Abiotic Transformation : Incubate the compound with microbial consortia or UV light, analyzing metabolites via LC-MS .
- Ecotoxicity Testing : Use standardized models (e.g., Daphnia magna assays) to assess acute/chronic effects .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers or confounding variables .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum content) to minimize variability .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to rationalize discrepancies .
Q. What computational methods validate interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or receptors) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over nanosecond timescales in explicit solvent .
- QSAR Modeling : Corrogate experimental IC50 values with descriptors (e.g., topological polar surface area) to predict bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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